ZD-4190
Overview
Description
ZD-4190 is a small molecular weight inhibitor of vascular endothelial growth factor receptor tyrosine kinase activity. It is a substituted 4-anilinoquinazoline and is known for its potent inhibition of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This compound has shown broad-spectrum antitumor efficacy and is utilized in cancer treatment .
Mechanism of Action
Target of Action
ZD-4190 primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
This compound acts as a potent inhibitor of VEGFR2 and EGFR signaling pathways . It inhibits VEGF-stimulated proliferation in endothelial cells, likely through a specific effect on KDR or Flt-1-mediated signal transduction .
Biochemical Pathways
The inhibition of VEGFR2 and EGFR by this compound affects several biochemical pathways. VEGF contributes to solid tumor growth through the promotion of angiogenesis and tumor vascular permeability . By inhibiting VEGF signaling, this compound can potentially disrupt these processes, thereby inhibiting tumor growth.
Result of Action
This compound’s inhibition of VEGF signaling has been associated with antitumor activity. In preclinical studies, once-daily oral dosing of this compound to mice bearing established human tumor xenografts elicited significant antitumor activity . Prolonged tumor cytostasis was observed, and upon withdrawal of therapy, tumor growth resumed after a short delay .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ZD-4190 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
ZD-4190 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
ZD-4190 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.
Biology: Employed in research to understand the role of vascular endothelial growth factor in angiogenesis and tumor growth.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new therapeutic agents targeting vascular endothelial growth factor receptor and epidermal growth factor receptor .
Comparison with Similar Compounds
Similar Compounds
ZD6474: Another inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.
ZD1839: Known for its inhibition of epidermal growth factor receptor tyrosine kinase activity.
ZD4054: Targets endothelin A receptor and is used in cancer research.
Uniqueness of ZD-4190
This compound is unique due to its potent inhibition of both vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This dual inhibition makes it a valuable compound in cancer research, offering broad-spectrum antitumor efficacy .
Biological Activity
ZD-4190, also known as this compound, is a small molecule that functions as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer research. This compound is recognized for its ability to inhibit tumor growth and angiogenesis, making it a significant candidate in oncology.
This compound operates primarily by inhibiting receptor tyrosine kinases (RTKs), specifically targeting VEGFR2 and EGFR. The inhibition of these receptors disrupts key signaling pathways involved in tumor proliferation and blood vessel formation. The compound exhibits submicromolar potency against VEGF receptor tyrosine kinase activity, with reported IC50 values of approximately:
- 29 nM for KDR (kinase insert domain receptor)
- 708 nM for Flt-1 (fms-like tyrosine kinase 1) .
This selective inhibition is crucial for its effectiveness in reducing tumor size and preventing metastasis across various cancer models.
Biological Activity in Cancer Models
This compound has demonstrated significant efficacy in several preclinical cancer models, including:
- Lung Cancer : Calu-6 cell line
- Breast Cancer : MDA-MB-231 cell line
- Prostate Cancer : PC-3 xenograft model
- Ovarian Cancer : SKOV-3 cell line
In these studies, this compound not only reduced tumor size but also inhibited the metastatic spread of cancer cells by affecting the tumor microenvironment .
Table 1: Summary of Biological Activity in Cancer Models
Cancer Type | Cell Line | Efficacy Observed |
---|---|---|
Lung Cancer | Calu-6 | Significant reduction in tumor size |
Breast Cancer | MDA-MB-231 | Inhibition of metastasis |
Prostate Cancer | PC-3 | Prolonged tumor cytostasis |
Ovarian Cancer | SKOV-3 | Enhanced efficacy with combination therapies |
Case Study 1: PET Imaging of Tumor Response
A study utilized positron emission tomography (PET) imaging to evaluate the early response of MDA-MB-435 tumors to this compound treatment. The findings indicated that this compound effectively reduced metabolic activity within tumors, demonstrating its potential as an early indicator of therapeutic response .
Case Study 2: Tumor Microenvironment Impact
Research has shown that this compound not only targets tumor cells but also modulates the tumor microenvironment. This modulation enhances the effectiveness of other therapeutic agents, suggesting that this compound could be beneficial in combination therapies aimed at improving overall treatment outcomes .
Comparative Analysis with Other Compounds
This compound's unique profile can be compared with other similar compounds targeting RTKs:
Compound Name | Target Receptors | Potency (IC50) | Unique Features |
---|---|---|---|
ZD-6474 | VEGFR2, EGFR | 5 nM | Dual inhibitor with improved selectivity |
Sorafenib | VEGFR2, PDGFR, Raf | 10 nM | Multi-targeted approach; used for liver cancer |
Lapatinib | EGFR, HER2 | 40 nM | Specific for HER2-positive breast cancer |
This compound stands out due to its specific targeting of VEGFR2 with submicromolar potency while maintaining an oral bioavailability profile that enhances its clinical utility .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGTVGEKMZEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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